N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine
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Overview
Description
N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a benzo[d][1,3]dioxole ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine typically involves the reaction of benzo[d][1,3]dioxole-4-carbaldehyde with ethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted ethanamine derivatives .
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. The compound may interact with cellular proteins and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-4-amine: Similar structure but lacks the ethanamine group.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar structure with a methylaniline group instead of ethanamine.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Compounds with similar benzo[d][1,3]dioxole moiety but different functional groups.
Uniqueness: N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine is unique due to its specific combination of the benzo[d][1,3]dioxole ring and ethanamine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1154217-75-0 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H13NO2/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 |
InChI Key |
JFASGQBIEKYYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C(=CC=C1)OCO2 |
Origin of Product |
United States |
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